4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) typically involves the reaction of phthalazine derivatives with N,N-dimethylaniline under specific conditions. One common method is the Stille cross-coupling reaction, where 4,7-dibromo-phthalazine is reacted with N,N-dimethylaniline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline).
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phthalazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced phthalazine compounds.
Scientific Research Applications
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: It is investigated for its potential use in the fabrication of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in the synthesis of organic light-emitting diodes and other electronic materials.
Uniqueness
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) is unique due to its phthalazine core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and advanced materials.
Properties
CAS No. |
90523-93-6 |
---|---|
Molecular Formula |
C24H24N4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[4-[4-(dimethylamino)phenyl]phthalazin-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N4/c1-27(2)19-13-9-17(10-14-19)23-21-7-5-6-8-22(21)24(26-25-23)18-11-15-20(16-12-18)28(3)4/h5-16H,1-4H3 |
InChI Key |
CJSDGRGHPBYWPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.